molecular formula C11H15NO2 B093021 4-(Diethylamino)salicylaldehyde CAS No. 17754-90-4

4-(Diethylamino)salicylaldehyde

Cat. No.: B093021
CAS No.: 17754-90-4
M. Wt: 193.24 g/mol
InChI Key: XFVZSRRZZNLWBW-UHFFFAOYSA-N
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Description

4-(Diethylamino)salicylaldehyde, with the chemical formula C12H17NO2, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its diethylamino and salicylaldehyde functional groups.

Scientific Research Applications

4-(Diethylamino)salicylaldehyde has several scientific research applications:

    Nonlinear Optical Materials: Compounds based on this compound exhibit remarkable nonlinear optical activities, making them suitable for photonic devices.

    Fluorescent Probes: It is used in the development of fluorescent probes for ion detection, particularly fluoride ions.

    Medicinal Chemistry:

    Copper Ion Detection: A fluorescent indicator based on this compound has been developed for highly selective detection of copper ions.

    Antibacterial Activity: Diorganotin complexes derived from this compound and L-tyrosine exhibit moderate antibacterial activity.

    Photophysical Properties and Dye Synthesis:

Safety and Hazards

4-(Diethylamino)salicylaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

An environment-friendly method for synthesizing 4-(Diethylamino)salicylaldehyde involves the following steps :

    Condensation Reaction: Add water, alkali, m-hydroxy-N,N-diethylaniline, and glyoxylic acid into a reaction kettle. React at 0-50°C for 0.5-2 hours to obtain a condensation liquid.

    Oxidation Reaction: Add a metal oxide carrier into the condensation liquid, then add an oxidant. React at 50-95°C for 0.5-2 hours to obtain an oxidation liquid.

    Decarboxylation Reaction: Cool the oxidation liquid to below 70°C, filter, and wash to remove metal oxide carriers. Collect filtrate and washing liquid, combine them, and cool to 0-50°C. Mix with a certain proportion of acid and perform a decarboxylation reaction.

Industrial Production Methods

The method described above is advantageous for industrial production due to its easily available synthetic raw materials, mild reaction conditions, environment-friendly working conditions, high economic benefit, and ease of popularization and industrialization .

Chemical Reactions Analysis

4-(Diethylamino)salicylaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidants, acids for decarboxylation, and diaminomaleonitrile for Schiff-base formation. Major products formed from these reactions include Schiff-base ligands and other substituted derivatives .

Comparison with Similar Compounds

4-(Diethylamino)salicylaldehyde is unique due to its combination of diethylamino and salicylaldehyde functional groups. Similar compounds include :

    4-Diethylaminobenzaldehyde: Lacks the hydroxyl group present in this compound.

    5-Bromosalicylaldehyde: Contains a bromine atom instead of the diethylamino group.

    5-Chlorosalicylaldehyde: Contains a chlorine atom instead of the diethylamino group.

    2-Hydroxy-1-naphthaldehyde: Contains a naphthalene ring instead of the benzene ring.

These similar compounds differ in their functional groups and structural features, which influence their chemical reactivity and applications.

Properties

IUPAC Name

4-(diethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVZSRRZZNLWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022271
Record name 4-(Diethylamino)salicylaldehyde
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17754-90-4
Record name 4-(Diethylamino)-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17754-90-4
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Record name 4-(Diethylamino)salicylaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(diethylamino)-2-hydroxy-
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Record name 4-(Diethylamino)salicylaldehyde
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Record name 4-(diethylamino)salicylaldehyde
Source European Chemicals Agency (ECHA)
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Record name 4-(DIETHYLAMINO)SALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

In 25 ml of ethanol, 1.82 g of the compound obtained in (1) and 1.06 g of 4-diethylaminosalicylaldehyde were dissolved, followed by heating to 100° C. To the resulting solution, 0.7 ml of piperidine was added and the mixture was heated under reflux for 2 hours. Then, the solution was ice-cooled. The colorless crystals so precipitated were collected by filtration, washed with ethanol and dried under vacuum for 2 days, whereby 0.83 g of the decolorizable compound I-1 was obtained.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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